3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the hydroxy, methoxyethyl, and pyridinyl groups through substitution reactions.
Final Coupling: Coupling of the pyrrolone core with the benzyl and phenyl groups under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions can occur at the aromatic rings and the pyrrolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Biological Probes: Utilized in studying biological pathways and processes.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Manufacturing: Applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolones: Compounds with similar pyrrolone cores.
Benzyl Derivatives: Compounds with benzyl groups attached to aromatic rings.
Pyridinyl Compounds: Molecules containing pyridinyl groups.
Uniqueness
The uniqueness of “3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C27H26N2O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-18-5-3-6-19(15-18)17-34-22-10-8-20(9-11-22)25(30)23-24(21-7-4-12-28-16-21)29(13-14-33-2)27(32)26(23)31/h3-12,15-16,24,30H,13-14,17H2,1-2H3/b25-23- |
InChI Key |
SVYJRZNGHNFENZ-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.